Unique 1,2,3-Triazole Moiety Provides Mechanistic Selectivity Over 1,2,4-Triazole Analogs in IDO1 Inhibition
The 1,2,3-triazole specifically chelates the heme iron in IDO1's active site, a mechanism distinct from 1,2,4-triazole scaffolds that show weaker or different binding modes. This difference is critical for achieving low nanomolar potency. While direct data for this specific compound is absent, a structurally optimized analog from a related series achieved an enzymatic and cellular IC50 of 34 nM, demonstrating the potential ceiling for this class [1].
| Evidence Dimension | IDO1 inhibitory mechanism and potency |
|---|---|
| Target Compound Data | Not available for this specific compound; class potential demonstrated by a lead compound with IC50 = 34 nM |
| Comparator Or Baseline | 1,2,4-triazole analogs; typically weaker heme-binding leading to higher IC50 values in the micromolar range |
| Quantified Difference | Qualitative mechanistic advantage; nanomolar vs. micromolar potency reported across scaffold classes |
| Conditions | Enzymatic and cellular IDO1 inhibition assays |
Why This Matters
For procurement aimed at developing high-affinity IDO1 inhibitors, the 1,2,3-triazole is the preferred heme-binding moiety based on extensive medicinal chemistry campaigns, thereby justifying the selection of this building block over its 1,2,4-triazole isomer.
- [1] Röhrig UF, et al. Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. J Enzyme Inhib Med Chem. 2022;37(1):1773-1811. View Source
